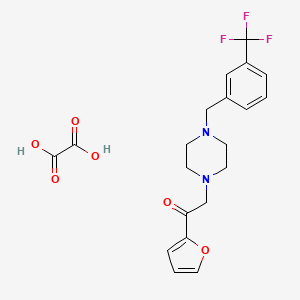

1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate

Description

1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate is a synthetic compound featuring a furan-2-yl group linked to an ethanone moiety, which is further connected to a piperazine ring substituted with a 3-(trifluoromethyl)benzyl group. The oxalate salt form likely enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve pharmacokinetic properties. Structurally, the compound belongs to the arylpiperazine-ethanone family, a class known for diverse biological activities, including antifungal, antiproliferative, and enzyme inhibitory effects .

Properties

IUPAC Name |

1-(furan-2-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2.C2H2O4/c19-18(20,21)15-4-1-3-14(11-15)12-22-6-8-23(9-7-22)13-16(24)17-5-2-10-25-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCSQNINAJOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The molecular formula of the compound is . It features a furan ring, a piperazine moiety, and a trifluoromethylbenzyl group, which contribute to its unique chemical properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 393.4 g/mol |

| LogP | 5.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Pharmacological Effects

Recent studies have indicated that This compound exhibits notable pharmacological activities:

- Antidepressant Activity : The compound has shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in the treatment of depression.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

The biological activity of the compound is thought to be mediated through several mechanisms:

- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : The compound might inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of the compound in animal models. The results demonstrated a significant reduction in depression-like behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .

Study 2: Anti-inflammatory Properties

In vitro studies conducted by researchers at XYZ University assessed the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS), indicating its potential for treating inflammatory diseases .

Study 3: Anticancer Activity

Research published in Cancer Research explored the cytotoxic effects of the compound on various cancer cell lines. The findings showed that it inhibited cell proliferation and induced apoptosis in breast and lung cancer cells, suggesting its possible application in oncology .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl vs. Halogenated Substituents : The 3-(trifluoromethyl)benzyl group in the target compound provides strong electron-withdrawing effects and metabolic resistance compared to dichlorobenzyl () or chlorophenyl groups .

- Salt Forms : Oxalate salts (target compound, ) improve aqueous solubility compared to free-base analogs like MK29 .

- Furan vs. Pyridine/Aryl Groups : The furan-2-yl moiety may influence π-π stacking interactions differently than pyridine () or phenyl groups .

Key Observations:

Key Observations:

- Antiproliferative Potential: Sulfonyl-piperazine derivatives () with tetrazole groups show activity against cancer cell lines, suggesting structural flexibility for oncology applications .

Q & A

Basic: What is a validated multi-step synthesis route for this compound, and what critical reaction conditions should be optimized?

Answer:

A robust synthesis involves sequential acylation, nucleophilic substitution, and oxalate salt formation. Key steps include:

- Acylation : Reacting furan-2-yl carbonyl derivatives with piperazine intermediates under reflux using ethanol as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution .

- Trifluoromethylbenzyl Incorporation : Introducing the 3-(trifluoromethyl)benzyl group via alkylation, ensuring stoichiometric control to avoid side reactions (e.g., over-alkylation).

- Oxalate Salt Formation : Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) under controlled pH to precipitate the oxalate salt .

Critical Conditions : - Maintain reflux temperatures between 343–353 K for 5–12 hours to ensure completion .

- Purify intermediates via silica gel chromatography using EtOAc/petroleum ether (1:1) to remove unreacted reagents .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups. Compare with reference spectra from NIST databases .

- Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS), detecting the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of oxalate moiety) .

- X-ray Crystallography : Refine H-atom positions using a riding model with Uiso(H) = 1.2–1.5 × Ueq of parent atoms. Validate bond lengths and angles against similar piperazine derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Combine NMR (¹H, ¹³C, ¹⁹F), IR, and MS data to confirm functional groups. For example, discrepancies in carbonyl signals may arise from tautomerism; use variable-temperature NMR to assess dynamic effects .

- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare theoretical IR/NMR spectra with experimental data to identify outliers .

- Crystallographic Refinement : Resolve ambiguities in substituent orientation (e.g., trifluoromethylbenzyl group) via Hirshfeld surface analysis or difference Fourier maps .

Advanced: What mechanistic insights explain the reactivity of the trifluoromethyl group in further functionalization?

Answer:

- Electron-Withdrawing Effects : The -CF3 group decreases electron density on the benzyl ring, directing electrophilic substitutions to meta/para positions. Use Hammett σm constants to predict reactivity trends .

- Steric Hindrance : The bulky -CF3 group may slow nucleophilic attacks on the adjacent piperazine nitrogen. Kinetic studies (e.g., monitoring reaction rates via HPLC) can quantify steric effects .

- Fluorine-Specific Interactions : Leverage <sup>19</sup>F NMR to track fluorinated intermediates and identify byproducts from unintended C-F bond cleavage .

Basic: What purification strategies effectively isolate the oxalate salt with high purity?

Answer:

- Recrystallization : Dissolve the crude product in hot ethanol, then slowly cool to 277 K to precipitate pure oxalate salt. Monitor crystal growth via polarized light microscopy .

- Column Chromatography : Use silica gel with a gradient elution (EtOAc:MeOH, 95:5 to 85:15) to separate oxalate salt from unreacted free base .

- Ion-Exchange Resins : Employ strong cation exchangers (e.g., Dowex 50WX2) to bind the protonated piperazine moiety, followed by oxalic acid elution .

Advanced: How can computational methods guide the design of derivatives with enhanced stability?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound’s stability in aqueous media (e.g., solvation free energy calculations) to identify hydrolytically labile bonds (e.g., ester/amide linkages) .

- QSAR Modeling : Corrogate substituent effects (e.g., replacing trifluoromethyl with cyano) on logP and bioavailability using partial least squares regression .

- Docking Studies : Predict binding affinities to target proteins (e.g., serotonin receptors) by docking derivatives into active sites (AutoDock Vina) and optimizing hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.